Dehydrowarfarin

Description

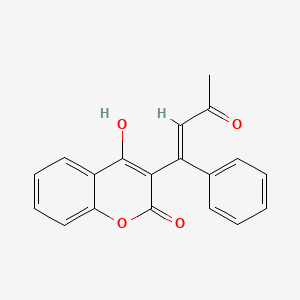

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-[(E)-3-oxo-1-phenylbut-1-enyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-11,21H,1H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIPQYPHTPMNLK-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C(\C1=CC=CC=C1)/C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67588-18-5 | |

| Record name | Dehydrowarfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067588185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vivo Formation Pathway of Dehydrowarfarin

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Warfarin, a cornerstone of oral anticoagulant therapy, exhibits a complex metabolic profile characterized by significant interindividual variability. While the hydroxylation pathways of warfarin, predominantly mediated by cytochrome P450 (CYP) enzymes such as CYP2C9, CYP1A2, and CYP3A4, have been extensively studied, the formation of the metabolite dehydrowarfarin is less well-characterized. This technical guide provides a comprehensive overview of the current understanding of the in vivo formation pathway of this compound. It delves into the enzymatic processes, with a focus on the role of the cytochrome P450 system, and outlines state-of-the-art experimental methodologies for its investigation. This document is intended to serve as a critical resource for researchers in pharmacology, drug metabolism, and clinical development, providing the foundational knowledge and practical insights necessary to explore this metabolic route and its potential clinical implications.

Introduction: The Clinical Significance and Metabolic Complexity of Warfarin

Warfarin is a widely prescribed oral anticoagulant used for the prevention and treatment of thromboembolic disorders. It functions by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), thereby depleting the supply of reduced vitamin K required for the synthesis of active coagulation factors. Despite its efficacy, warfarin therapy is complicated by a narrow therapeutic index and a pronounced interindividual variability in dose requirements, necessitating frequent patient monitoring.

This variability is largely attributed to polymorphisms in genes encoding its primary metabolizing enzyme, CYP2C9, and its therapeutic target, VKORC1. Warfarin is administered as a racemic mixture of (S)- and (R)-enantiomers, each with distinct metabolic fates and potencies. The (S)-enantiomer, which is 3-5 times more potent than the (R)-enantiomer, is primarily metabolized by CYP2C9 to 7-hydroxywarfarin. The (R)-enantiomer is metabolized by multiple CYPs, including CYP1A2 and CYP3A4, to various hydroxylated metabolites.[1][2][3]

Beyond these well-documented hydroxylation reactions, warfarin also undergoes other metabolic transformations, including the formation of this compound. Understanding all metabolic pathways is crucial for a complete picture of warfarin's disposition and for identifying potential sources of variability in patient response.

The this compound Formation Pathway: An Overview

This compound is a metabolite of warfarin formed through a dehydrogenation reaction. Early studies using rat liver microsomes identified this compound and established that its formation is catalyzed by the cytochrome P450 enzyme system.[4] This process is distinct from the more common hydroxylation reactions, representing an alternative route of warfarin biotransformation.

Enzymatic Catalysis: The Role of Cytochrome P450

In vitro studies with human liver microsomes have confirmed that the formation of this compound from both (R)- and (S)-warfarin is a P450-mediated process.[5] However, the specific human CYP isozymes responsible for this dehydrogenation reaction have not been definitively identified in the published literature to date. While extensive research has pinpointed the roles of CYP2C9, CYP1A2, CYP3A4, and other CYPs in the hydroxylation of warfarin, the enzymatic basis of this compound formation remains an area for further investigation.[1][3][6][7][8]

The current body of evidence suggests that this compound is a minor metabolite of warfarin in humans. Nevertheless, its formation contributes to the overall metabolic clearance of the drug. The elucidation of the specific CYP enzymes involved would provide a more complete understanding of warfarin's metabolic fate and could reveal new avenues for investigating drug-drug interactions and sources of interindividual variability.

A proposed schematic of the warfarin metabolic pathways, including the formation of this compound, is presented below.

Figure 1. Overview of Warfarin Metabolism.

Experimental Methodologies for Studying this compound Formation

The investigation of the this compound formation pathway in vivo requires robust analytical methods for the sensitive and specific quantification of warfarin and its metabolites in biological matrices. Furthermore, in vitro systems are essential for elucidating the enzymatic mechanisms involved.

In Vivo Studies: Pharmacokinetic Analysis

In vivo studies in animal models and human subjects are critical for understanding the clinical relevance of the this compound pathway. A typical workflow for an in vivo pharmacokinetic study is outlined below.

Figure 2. In Vivo Pharmacokinetic Study Workflow.

Step-by-Step Protocol for In Vivo Sample Analysis:

-

Sample Collection: Collect blood samples at predetermined time points following warfarin administration.

-

Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Sample Extraction:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin-d5).

-

Vortex and centrifuge to pellet precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Utilize a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of (R)- and (S)-warfarin and this compound.

-

Employ a chiral column (e.g., a cellulose or amylose-based column) to separate the enantiomers of warfarin.

-

Optimize mass spectrometry parameters for the detection of this compound.

-

-

Data Analysis:

-

Construct calibration curves for each analyte.

-

Calculate the concentrations of each analyte in the plasma samples.

-

Perform pharmacokinetic analysis to determine key parameters such as clearance, volume of distribution, and half-life.

-

In Vitro Studies: Elucidating Enzymatic Mechanisms

In vitro systems, such as human liver microsomes (HLMs) and recombinant human CYP enzymes, are indispensable for identifying the specific enzymes responsible for this compound formation and for characterizing the kinetics of this reaction.

Experimental Protocol for In Vitro Metabolism Studies:

-

Incubation:

-

Prepare an incubation mixture containing:

-

Human liver microsomes or recombinant CYP enzymes.

-

Warfarin (substrate).

-

NADPH regenerating system (cofactor).

-

Phosphate buffer (to maintain pH).

-

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Reaction Termination: Stop the reaction at various time points by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Sample Processing and Analysis: Follow the sample extraction and LC-MS/MS analysis steps as described for in vivo studies.

-

Enzyme Kinetics:

-

Determine the kinetic parameters (Km and Vmax) for this compound formation by varying the substrate concentration.

-

Perform inhibition studies using specific CYP inhibitors to identify the contributing isozymes.

-

Utilize a panel of recombinant human CYP enzymes to screen for the formation of this compound and identify the specific enzyme(s) responsible.

-

Quantitative Data on Warfarin Metabolism

| Metabolite | Warfarin Enantiomer | Catalyzing Enzyme | Km (μM) | Vmax (pmol/min/mg protein) |

| 7-hydroxywarfarin | (S)-Warfarin | CYP2C9 | 3.7 - 5.2 | 10.5 - 173 |

| 6-hydroxywarfarin | (S)-Warfarin | CYP2C9 | ~7.5 | ~90 |

| 10-hydroxywarfarin | (R)-Warfarin | CYP3A4 | - | - |

| 6-hydroxywarfarin | (R)-Warfarin | CYP1A2 | - | - |

| 8-hydroxywarfarin | (R)-Warfarin | CYP1A2, CYP2C19 | - | - |

Note: The reported values for Km and Vmax can vary depending on the experimental conditions and the source of human liver microsomes.[8]

Future Directions and Clinical Implications

The definitive identification of the human CYP isozymes responsible for this compound formation is a key area for future research. The application of modern analytical techniques, such as high-resolution mass spectrometry, in combination with in vitro studies using a comprehensive panel of recombinant human CYPs, will be instrumental in achieving this goal.

A thorough understanding of the this compound pathway could have several clinical implications:

-

Drug-Drug Interactions: Identification of the responsible CYP enzymes would allow for the prediction of potential drug-drug interactions that could alter warfarin clearance and patient response.

-

Pharmacogenomics: Genetic polymorphisms in the enzymes that form this compound could contribute to the interindividual variability in warfarin dose requirements.

-

Biomarkers: The ratio of this compound to other warfarin metabolites could potentially serve as a biomarker for the activity of specific CYP pathways.

Conclusion

The formation of this compound represents a less-explored, yet integral, component of the in vivo metabolism of warfarin. While it is established that this dehydrogenation is catalyzed by the cytochrome P450 system, the specific human isozymes involved remain to be conclusively identified. This technical guide has provided a comprehensive overview of the current knowledge of the this compound formation pathway, along with detailed experimental protocols for its investigation. It is our hope that this guide will stimulate further research in this area, ultimately leading to a more complete understanding of warfarin's complex metabolism and contributing to the safer and more effective use of this vital anticoagulant.

References

- Kaminsky, L. S., & Fasco, M. J. (1986). Human hepatic cytochrome P-450 composition as probed by in vitro microsomal metabolism of warfarin. Drug Metabolism and Disposition, 14(4), 434-440.

- Fasco, M. J., Dymerski, P. P., Wos, J. D., & Kaminsky, L. S. (1978). A new warfarin metabolite: structure and function. Journal of medicinal chemistry, 21(10), 1054–1059.

- Rettie, A. E., Korzekwa, K. R., Kunze, K. L., Lawrence, R. F., Eddy, A. C., Aoyama, T., ... & Gonzalez, F. J. (1992). Hydroxylation of warfarin by human cDNA-expressed cytochrome P-450 2C9. Chemical research in toxicology, 5(1), 54-59.

- Kaminsky, L. S., & Zhang, Z. Y. (1997). Human P450 metabolism of warfarin. Pharmacology & therapeutics, 73(1), 67–74.

- Pouncey, D. L., Miller, G. P., & Jones, D. R. (2018). Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin.

- Zuo, Z., Zhang, B. K., Zhou, F., & Chow, M. S. (2010). Simultaneous measurement of S-warfarin, R-warfarin, S-7-hydroxywarfarin and R-7-hydroxywarfarin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 52(2), 237–243.

- Miller, G. P., & Jones, D. R. (2011). Assessing Cytochrome P450 and UDP-Glucuronosyltransferase Contributions to Warfarin Metabolism in Humans. The AAPS journal, 13(3), 439–450.

- Fasco, M. J., Dymerski, P. P., Wos, J. D., & Kaminsky, L. S. (1978). A new warfarin metabolite: structure and function. Journal of medicinal chemistry, 21(10), 1054–1059.

- Kaminsky, L. S., de Morais, S. M., Faletto, M. B., & Goldstein, J. A. (1993). Human cytochromes P4501A1 and P4501A2: R-warfarin metabolism as a probe. Molecular pharmacology, 43(2), 234–239.

- Jones, D. R., & Miller, G. P. (2010). Warfarin and UDP-glucuronosyltransferases: writing a new chapter of metabolism. Drug metabolism reviews, 42(1), 62–74.

- Pouncey, D. L., Barnette, D. A., Sinnott, R. W., Phillips, S. J., Flynn, N. R., Hendrickson, H. P., ... & Miller, G. P. (2020). Discovery of Novel Reductive Elimination Pathway for 10-Hydroxywarfarin. Frontiers in pharmacology, 11, 995.

- Miller, G. P., & Jones, D. R. (2013). Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins. Current drug metabolism, 14(9), 959–970.

- Wienkers, L. C., & Trager, W. F. (1996). Characteristics of warfarin hydroxylation catalyzed by human liver microsomes.

- Rettie, A. E., & Tai, G. (2006). The pharmacogenomics of warfarin: closing in on personalized medicine. Molecular interventions, 6(4), 223–227.

-

ClinicalTrials.gov. (2013). Human Cytochrome P450 4F Enzymes and Drug Interactions. Retrieved from [Link]

- Zhang, Z. Y., Fasco, M. J., Huang, S. M., Tucker, T. H., & Kaminsky, L. S. (1995). Human CYP-mediated stereo- and regioselective warfarin metabolism. Drug Metabolism and Disposition, 23(11), 1285-1293.

- Zayed, A. L., Hadieh, M., Al Hroot, J., Hameedat, F., & Jaber, S. A. (2024). In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation. Journal of Pharmaceutical and Biomedical Analysis, 241, 115984.

Sources

- 1. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a rapid HPLC-fluorescence method for monitoring warfarin metabolites formation: In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new warfarin metabolite: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human hepatic cytochrome P-450 composition as probed by in vitro microsomal metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human liver cytochrome P450 enzymes involved in the 7-hydroxylation of R- and S-warfarin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characteristics of warfarin hydroxylation catalyzed by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrowarfarin: An In-Depth Technical Guide on its Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrowarfarin, a metabolite of the widely prescribed anticoagulant warfarin, represents a unique structural modification within the 4-hydroxycoumarin class. Formed through cytochrome P-450-catalyzed dehydrogenation, its emergence in the metabolic cascade of warfarin necessitates a thorough investigation of its pharmacological profile. This technical guide provides a comprehensive analysis of this compound, detailing its synthesis, metabolic origins, and, most critically, its pharmacological activity. By examining its effects on the vitamin K cycle and coagulation cascade, this document aims to equip researchers and drug development professionals with the foundational knowledge required to understand the potential clinical implications of this metabolite and to guide future research in the field of anticoagulant therapeutics.

Introduction: The Significance of Warfarin Metabolism

Warfarin, a cornerstone of oral anticoagulant therapy, exerts its therapeutic effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2] This inhibition disrupts the vitamin K cycle, a critical pathway for the gamma-carboxylation of vitamin K-dependent clotting factors II, VII, IX, and X.[1][3] The resulting under-carboxylated, inactive clotting factors lead to a prolongation of clotting time, thereby reducing the risk of thromboembolic events.[3]

The clinical efficacy and safety of warfarin are profoundly influenced by its metabolism, which is primarily mediated by the cytochrome P450 (CYP) enzyme system.[4] This metabolic process yields a variety of hydroxylated metabolites, each with varying degrees of anticoagulant activity.[5] Among these is this compound, a metabolite distinguished by a double bond in the side chain, representing an effective dehydrogenation of the parent compound.[6] The presence of this unique structural feature raises critical questions about its own pharmacological properties and its potential contribution to the overall anticoagulant and off-target effects observed during warfarin therapy.

Synthesis and Metabolic Formation of this compound

Chemical Synthesis

The definitive characterization and pharmacological evaluation of this compound necessitate its availability in a pure, chemically synthesized form. The synthesis of this compound, 4-hydroxy-3-(3-oxo-1-phenyl-1-butenyl)-2H-1-benzopyran-2-one, leverages the foundational chemistry of 4-hydroxycoumarins.[7] While specific, detailed synthetic protocols for this compound are outlined in specialized literature, the general approach involves the condensation of 4-hydroxycoumarin with a suitable phenylbutenyl precursor. The structural integrity of the synthesized compound is confirmed through mass spectral comparison with the metabolite isolated from biological matrices.[6]

Metabolic Pathway

This compound has been identified as a metabolite of warfarin in studies utilizing rat liver microsomes.[6] Its formation is catalyzed by the cytochrome P-450 enzyme system, highlighting the role of oxidative metabolism in the biotransformation of warfarin.[6] The reaction is an unusual dehydrogenation, resulting in the introduction of a carbon-carbon double bond in the side chain of the warfarin molecule.[6]

}

Figure 1. Metabolic formation of this compound from warfarin.

Pharmacological Activity of this compound

The central question surrounding this compound is its intrinsic pharmacological activity, particularly its anticoagulant efficacy. Understanding this is crucial for determining its clinical relevance.

Anticoagulant Effects: A Critical Knowledge Gap

A thorough review of the available scientific literature reveals a significant gap in the quantitative characterization of this compound's anticoagulant activity. While the seminal 1978 study by Fasco et al. successfully identified and synthesized this compound, the publicly accessible abstract does not contain specific data on its potency as a vitamin K antagonist or its direct effects on coagulation assays.[6] Subsequent research has extensively focused on the hydroxylated metabolites of warfarin, leaving the pharmacological profile of this compound largely unexplored.

To provide a comprehensive technical guide, further experimental investigation is imperative. The following sections outline the necessary experimental protocols to elucidate the pharmacological activity of this compound.

Proposed Experimental Protocols for Pharmacological Characterization

The following methodologies are proposed as a robust framework for the comprehensive pharmacological evaluation of this compound.

Objective: To determine the direct effect of this compound on the coagulation cascade.

Methodology: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

-

Preparation of Reagents:

-

Prepare a stock solution of chemically synthesized this compound of known concentration in a suitable solvent (e.g., DMSO).

-

Obtain pooled normal human plasma.

-

Utilize commercially available PT and aPTT reagents.

-

-

Assay Procedure:

-

Pre-incubate aliquots of pooled normal human plasma with varying concentrations of this compound (and warfarin as a positive control) for a specified period at 37°C.

-

For the PT assay, add thromboplastin reagent to the plasma-compound mixture and measure the time to clot formation.

-

For the aPTT assay, add a contact activator and partial thromboplastin reagent to the plasma-compound mixture, incubate, and then add calcium chloride to initiate clotting, measuring the time to clot formation.

-

-

Data Analysis:

-

Plot the clotting time (in seconds) against the concentration of this compound.

-

Determine the concentration of this compound required to double the baseline clotting time, providing a quantitative measure of its in vitro anticoagulant effect.

-

Causality and Self-Validation: It is important to note that since the mechanism of action of warfarin and its analogs involves the inhibition of the synthesis of clotting factors in the liver, in vitro PT and aPTT assays on plasma will not directly measure their primary anticoagulant effect.[4] However, these tests are crucial to rule out any direct inhibitory effects on the coagulation factors themselves. A lack of significant prolongation of PT or aPTT in vitro would strongly suggest that any anticoagulant activity of this compound in vivo is, like warfarin, dependent on the inhibition of vitamin K-dependent carboxylation.

Objective: To determine if this compound inhibits VKORC1, the molecular target of warfarin.

Methodology: Cell-Based VKORC1 Activity Assay

-

Cell Culture:

-

Utilize a stable cell line engineered to express human VKORC1 and a reporter protein that requires vitamin K-dependent gamma-carboxylation for its activity (e.g., a factor IX reporter construct).[8]

-

-

Assay Procedure:

-

Culture the cells in the presence of varying concentrations of this compound, warfarin (positive control), and a vehicle control.

-

Supplement the cell culture medium with a fixed concentration of vitamin K.

-

After a suitable incubation period, lyse the cells and quantify the extent of gamma-carboxylation of the reporter protein using a specific antibody-based assay (e.g., ELISA).

-

-

Data Analysis:

-

Plot the percentage of VKORC1 inhibition against the concentration of this compound.

-

Calculate the half-maximal inhibitory concentration (IC50) value for this compound and compare it to that of warfarin.

-

Causality and Self-Validation: This cell-based assay provides a physiologically relevant system to assess the direct inhibitory effect of this compound on the vitamin K cycle.[8] By measuring the end-product of the pathway (gamma-carboxylation), the assay provides a functional readout of VKORC1 activity. The inclusion of warfarin as a positive control allows for a direct comparison of potency.

}

Figure 2. Potential site of action of this compound in the Vitamin K cycle.

Comparative Analysis and Future Directions

A comprehensive understanding of this compound's pharmacology requires a comparative analysis with its parent compound, warfarin, and its other major metabolites.

Quantitative Data Summary (Hypothetical)

To facilitate a clear comparison, the following table presents a hypothetical summary of key pharmacological parameters. It is critical to emphasize that the values for this compound are placeholders and must be determined experimentally.

| Compound | In Vitro Anticoagulant Activity (Clotting Time) | VKORC1 Inhibition (IC50) |

| Warfarin | Minimal direct effect | ~0.03 µM[9] |

| This compound | To Be Determined | To Be Determined |

| 7-Hydroxywarfarin | To Be Determined | To Be Determined |

| 10-Hydroxywarfarin | To Be Determined | To Be Determined |

Structure-Activity Relationships

The introduction of a double bond in the side chain of this compound is a significant structural alteration. This change may impact several key properties that influence its pharmacological activity, including:

-

Conformational Rigidity: The double bond will restrict the flexibility of the side chain, which could alter its binding affinity for the active site of VKORC1.

-

Electronic Properties: The altered electronic distribution due to the double bond may influence interactions with amino acid residues in the enzyme's binding pocket.

-

Metabolic Stability: The presence of the double bond may alter its susceptibility to further metabolism.

Future research should focus on elucidating these structure-activity relationships to build predictive models for the anticoagulant potency of warfarin analogs.

Conclusion

This compound remains an understudied metabolite of warfarin with a potentially significant, yet uncharacterized, pharmacological profile. This technical guide has synthesized the current knowledge of its formation and has proposed a clear experimental path forward to define its anticoagulant activity. By systematically evaluating its effects on the coagulation cascade and its interaction with VKORC1, the scientific community can fill a critical knowledge gap. This will not only enhance our understanding of warfarin's complex pharmacology but also inform the development of next-generation anticoagulants with improved therapeutic profiles. The methodologies outlined herein provide a robust framework for researchers to definitively characterize the pharmacological activity of this compound and its potential clinical implications.

References

-

Fasco, M. J., Dymerski, P. P., Wos, J. D., & Kaminsky, L. S. (1978). A New Warfarin Metabolite: Structure and Function. Journal of Medicinal Chemistry, 21(10), 1054–1059. [Link]

-

Al-Hilal, M., et al. (2024). In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035. [Link]

-

Stafford, D. W., et al. (2018). Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase. Blood, 131(25), 2847–2856. [Link]

-

Zhang, Y., et al. (2021). A physiologically-based pharmacokinetic/pharmacodynamic modeling approach for drug-drug-gene interaction evaluation of S-warfarin with fluconazole. CPT: Pharmacometrics & Systems Pharmacology, 10(1), 57-67. [Link]

-

Haziri, A., et al. (2016). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 9(4), 231-236. [Link]

-

Luton, R. G., et al. (1985). Warfarin therapy. The effect of heparin on prothrombin times. Archives of Internal Medicine, 145(11), 2033-2035. [Link]

-

Fair, D. S., & Bahnak, B. R. (1984). Effect of warfarin on prothrombin synthesis and secretion in human Hep G2 cells. Blood, 64(1), 194-204. [Link]

-

Fasco, M. J., et al. (1978). A new warfarin metabolite: structure and function. Journal of Medicinal Chemistry, 21(10), 1054-1059. [Link]

-

Haque, M. E., et al. (2014). A cellular system for quantitation of vitamin K cycle activity: structure-activity effects on vitamin K antagonism by warfarin metabolites. Blood, 123(1), 121-129. [Link]

-

Liu, Y., et al. (2022). Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 27(11), 3465. [Link]

-

Wikipedia contributors. (2023, December 28). Vitamin K antagonist. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

-

Taka, H., et al. (2025). Clinical factors influencing normalization of prothrombin time after stopping warfarin: A retrospective cohort study. Thrombosis Research, 245, 107406. [Link]

-

Al-Majdhoub, M., et al. (2025). Synthesis and structure-activity relationships of novel warfarin derivatives. Bioorganic & Medicinal Chemistry, 65, 117798. [Link]

-

Barnette, D. A., et al. (2020). Discovery of Novel Reductive Elimination Pathway for 10-Hydroxywarfarin. Frontiers in Pharmacology, 11, 579. [Link]

-

Yamashiro, Y., et al. (2020). Influence of Warfarin Therapy on Prothrombin Production and Its Posttranslational Modifications. The Journal of Applied Laboratory Medicine, 5(4), 748-757. [Link]

-

Al-Majdhoub, M., et al. (2024). Insight into the synthesis of warfarin and its promiscuous derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 1-18. [Link]

-

Khan Academy. (2013, July 23). Vitamin K and Warfarin Correlation [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Warfarin. PubChem. Retrieved January 21, 2026, from [Link]

-

Lippi, G., & Favaloro, E. J. (2018). The progress of prothrombin time measurement. Journal of Thrombosis and Thrombolysis, 45(4), 541-547. [Link]

-

Valente, E. J., et al. (1978). Structure of warfarin in solution. Journal of Medicinal Chemistry, 21(3), 231-234. [Link]

-

Li, Y., et al. (2016). In Vitro Anticoagulant Activity and Active Components of Safflower Injection. Molecules, 21(11), 1433. [Link]

-

Angiolillo, D. J., & Goodman, S. G. (2015). Vitamin K antagonists – Knowledge and References. Taylor & Francis Online, 1-10. [Link]

-

He, M., et al. (2007). Synthesis and structure-activity relationships of novel warfarin derivatives. Bioorganic & Medicinal Chemistry, 15(7), 2685-2693. [Link]

Sources

- 1. Warfarin alters vitamin K metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin K antagonist - Wikipedia [en.wikipedia.org]

- 3. The progress of prothrombin time measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a rapid HPLC-fluorescence method for monitoring warfarin metabolites formation: In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A new warfarin metabolite: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Warfarin | C19H16O4 | CID 54678486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A cellular system for quantitation of vitamin K cycle activity: structure-activity effects on vitamin K antagonism by warfarin metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A physiologically‐based pharmacokinetic/pharmacodynamic modeling approach for drug–drug‐gene interaction evaluation of S‐warfarin with fluconazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of Dehydrowarfarin

Foreword

The study of drug metabolites is a cornerstone of modern drug development, providing critical insights into the safety, efficacy, and overall disposition of a therapeutic agent. Dehydrowarfarin, a metabolite of the widely prescribed anticoagulant warfarin, represents an important entity in understanding the complete metabolic profile of its parent drug. This guide provides a comprehensive framework for the in-depth in vitro characterization of this compound, designed for researchers, scientists, and drug development professionals. By integrating established protocols with the underlying scientific rationale, this document serves as a practical and educational resource for elucidating the physicochemical and biochemical properties of this key metabolite.

Introduction: The Significance of this compound

Warfarin is a cornerstone of anticoagulant therapy, yet its narrow therapeutic index and significant inter-individual variability in patient response present ongoing clinical challenges.[1] A thorough understanding of its metabolic fate is paramount for optimizing its use and mitigating adverse effects. Warfarin is extensively metabolized by the cytochrome P450 (CYP) enzyme system into several hydroxylated metabolites.[2] this compound has been identified as a metabolite formed from warfarin, with its formation catalyzed by cytochrome P-450.[1] The structure of this compound is 4-hydroxy-3-(3-oxo-1-phenyl-1-butenyl)-2H-1-benzopyran-2-one.[1]

The in vitro characterization of this compound is essential to determine its potential pharmacological activity, its own metabolic fate, and its capacity to modulate the activity of drug-metabolizing enzymes. This guide will delineate a systematic approach to this characterization, beginning with its procurement and fundamental physicochemical assessment, followed by a detailed examination of its metabolic stability, permeability, and potential for drug-drug interactions.

Synthesis and Physicochemical Characterization of this compound

A prerequisite for any in vitro study is the availability of the test compound in sufficient purity and quantity.

Chemical Synthesis and Purification

This compound can be chemically synthesized to provide the necessary material for in vitro studies.[1] A general overview of a potential synthesis approach is the dehydrogenation of warfarin. The precise synthetic route and purification would require detailed chemical expertise and is beyond the scope of this guide. However, it is critical to ensure the final product is of high purity (>95%), which can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Physicochemical Properties: The Foundation of In Vitro Assessment

The fundamental physicochemical properties of a compound govern its behavior in biological systems. These parameters are crucial for designing and interpreting in vitro assays.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in In Vitro Assays |

| Molecular Formula | C₁₉H₁₄O₄ | --- |

| Molecular Weight | 306.31 g/mol | Essential for preparing solutions of known molarity. |

| Aqueous Solubility | Low | Affects dissolution in assay buffers and may necessitate the use of co-solvents. |

| LogP | ~3.0 - 4.0 | Indicates lipophilicity and potential for membrane permeability. |

| pKa | ~4.5 - 5.5 (acidic) | Determines the ionization state at physiological pH, influencing solubility, permeability, and binding to enzymes and transporters. |

Note: The values presented are estimates based on the structure of this compound and data for structurally related coumarin derivatives. Experimental determination is highly recommended.

Experimental Protocols for Physicochemical Characterization

2.2.1. Aqueous Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at physiological pH (e.g., pH 7.4).

-

Procedure:

-

Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).

-

Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the suspension to remove undissolved solid.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

-

Causality: The shake-flask method is a gold-standard technique that ensures the measurement of true equilibrium solubility, which is a critical parameter for assessing oral bioavailability and designing in vitro experiments.

2.2.2. Lipophilicity (LogP) Determination (Shake-Flask Method)

-

Objective: To determine the octanol-water partition coefficient (LogP) of this compound.

-

Procedure:

-

Prepare a solution of this compound in a biphasic system of n-octanol and water (or PBS, pH 7.4).

-

Shake the mixture vigorously to allow for partitioning between the two phases.

-

Allow the phases to separate completely.

-

Measure the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method.

-

Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

-

Causality: LogP is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes. This parameter is crucial for predicting permeability and understanding its distribution in the body.

In Vitro Metabolic Stability Assessment

Metabolic stability assays are fundamental for predicting the in vivo clearance of a compound. These assays typically utilize liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Diagram: Warfarin Metabolism to this compound

Caption: Metabolic conversion of warfarin to this compound catalyzed by Cytochrome P450 enzymes.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

-

Objective: To determine the intrinsic clearance (CLint) of this compound in HLM.

-

Materials:

-

This compound stock solution (e.g., in DMSO).

-

Pooled human liver microsomes.

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

-

Phosphate buffer (pH 7.4).

-

Positive control substrate with known metabolic stability (e.g., testosterone).

-

Negative control (incubation without NADPH).

-

-

Procedure:

-

Pre-warm the HLM and phosphate buffer to 37°C.

-

In a reaction plate, combine HLM, buffer, and this compound (final concentration typically 1 µM).

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

-

-

Causality and Self-Validation: This protocol includes a positive control to ensure the metabolic activity of the HLM and a negative control (without NADPH) to account for any non-enzymatic degradation of this compound. This design provides confidence in the obtained metabolic stability data.

Intestinal Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to predict the oral absorption of drugs.

Diagram: Caco-2 Permeability Assay Workflow

Caption: Workflow for assessing the intestinal permeability of this compound using the Caco-2 cell model.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

-

Objective: To determine the apparent permeability (Papp) of this compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

-

Procedure:

-

Culture Caco-2 cells on Transwell® inserts for 21 days.

-

Confirm monolayer integrity by measuring transepithelial electrical resistance (TEER).

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the this compound solution (e.g., 10 µM) to the donor compartment (apical for A-to-B, basolateral for B-to-A).

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.

-

Analyze the concentration of this compound in the collected samples using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

-

Calculate the efflux ratio = Papp (B-to-A) / Papp (A-to-B).

-

-

Causality and Interpretation: An efflux ratio greater than 2 suggests that this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which could limit its oral absorption. The inclusion of known high and low permeability control compounds validates the performance of the Caco-2 monolayer.

Cytochrome P450 Inhibition Assessment

It is crucial to determine if a metabolite can inhibit the activity of CYP enzymes, as this can lead to drug-drug interactions (DDIs).

Experimental Protocol: CYP450 Inhibition Assay (IC₅₀ Determination)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Procedure:

-

Use human liver microsomes as the enzyme source.

-

For each CYP isoform, select a specific probe substrate that is metabolized to a fluorescent or mass-spectrometrically detectable product.

-

Incubate HLM, the probe substrate, and a range of this compound concentrations.

-

Initiate the reaction with NADPH.

-

After a defined incubation period, stop the reaction and quantify the formation of the metabolite.

-

Compare the rate of metabolite formation in the presence of this compound to the vehicle control.

-

-

Data Analysis:

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

-

Causality and Risk Assessment: A low IC₅₀ value indicates a potent inhibition of a specific CYP isoform. This information, combined with the expected clinical concentrations of this compound, can be used to predict the potential for clinically significant DDIs.

Diagram: Decision Tree for In Vitro DDI Risk Assessment

Caption: A simplified decision tree for assessing the risk of drug-drug interactions based on in vitro CYP450 inhibition data.

Analytical Methodologies

Robust and validated analytical methods are the bedrock of accurate in vitro characterization.

HPLC-UV Method Development

For initial purity assessments and solubility studies where concentrations are relatively high, an HPLC-UV method can be sufficient.

Table 2: Example HPLC-UV Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately lipophilic compounds like this compound. |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) | The organic modifier (acetonitrile) elutes the compound, while the acid improves peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection Wavelength | ~310 nm | Based on the UV absorbance maximum of the coumarin chromophore. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

LC-MS/MS Method Development

For assays requiring high sensitivity and selectivity, such as metabolic stability and Caco-2 permeability studies, LC-MS/MS is the method of choice.

Table 3: Example LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Condition | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), likely negative mode | Coumarins often ionize well in negative mode due to the acidic hydroxyl group. |

| MRM Transition | Parent ion [M-H]⁻ → Fragment ion | Provides high selectivity and sensitivity for quantification. Specific masses would need to be determined experimentally. |

| Collision Energy | Optimized for the specific MRM transition | Maximizes the signal of the fragment ion. |

| Internal Standard | A structurally similar compound (e.g., isotopically labeled this compound or another coumarin derivative) | Corrects for variations in sample preparation and instrument response. |

Conclusion

The in vitro characterization of this compound is a multi-faceted process that provides invaluable data for understanding the complete pharmacological and toxicological profile of warfarin. By systematically evaluating its physicochemical properties, metabolic stability, permeability, and potential for CYP inhibition, researchers can build a comprehensive profile of this metabolite. The protocols and rationale outlined in this guide provide a robust framework for conducting these essential studies, ultimately contributing to the safer and more effective use of warfarin in the clinical setting.

References

-

Fasco, M. J., Dymerski, P. P., Wos, J. D., & Kaminsky, L. S. (1978). A new warfarin metabolite: structure and function. Journal of Medicinal Chemistry, 21(10), 1054–1059. [Link]

- Kaminsky, L. S., & Zhang, Z. Y. (1997). Human P450 metabolism of warfarin. Pharmacology & Therapeutics, 73(1), 67–74.

- Jones, D. R., & Miller, G. P. (2011). Warfarin and UDP-glucuronosyltransferases: writing a new chapter of metabolism. Expert Opinion on Drug Metabolism & Toxicology, 7(2), 189–201.

- Alshogran, O. Y., Al-Eitan, L. N., & Almomani, B. A. (2014). Determination of warfarin alcohols by ultra-high performance liquid chromatography-tandem mass spectrometry: application to in vitro enzyme kinetic studies.

- Malátková, P., Wsól, V., & Pavek, P. (2016). Carbonyl reducing enzymes and their role in warfarin metabolism. Drug Metabolism Reviews, 48(4), 554–574.

-

Barnette, D. A., Hower, D. A., Miller, G. P., & Jones, D. R. (2017). Discovery of a Novel Reductive Elimination Pathway for 10-Hydroxywarfarin. Frontiers in Pharmacology, 8, 789. [Link]

- Dang, N. L., Hughes, T. B., & Jones, D. R. (2020). The Rainbow Model for Metabolism: A Predictive Tool for Drug Metabolism.

-

Miura, M., Okuyama, S., Kato, S., Kagaya, H., Murata, A., Komatsuda, A., ... & Sawada, K. (2011). Simultaneous determination of warfarin and 7-hydroxywarfarin enantiomers by high-performance liquid chromatography with ultraviolet detection. Therapeutic Drug Monitoring, 33(1), 106–112. [Link]

- Zhang, Z. Y., Fasco, M. J., & Guengerich, F. P. (1995). Characterization of cytochromes P450 2C9 and 3A4-catalyzed hydroxylation of R- and S-warfarin. Drug Metabolism and Disposition, 23(12), 1339–1346.

- Ogilvie, B. W., Zhang, D., Parkinson, A., & Rodrigues, A. D. (2006). In vitro and in vivo assessment of the potential for cytochrome P450-mediated drug-drug interactions. Current Drug Metabolism, 7(5), 479–498.

- Al-Hilal, T. A., Park, J., & Alam, F. (2013). In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation. Journal of Pharmacy & Pharmaceutical Sciences, 16(4), 553–562.

-

Shakleya, D., Rahman, Z., & Faustino, P. J. (2019). Development and validation of an ultra-high-performance liquid chromatography-tandem mass spectrometry method to determine the bioavailability of warfarin and its major metabolite 7-hydroxy warfarin in rats dosed with oral formulations containing different polymorphic forms. Biomedical Chromatography, 33(12), e4685. [Link]

-

Creative Bioarray. (n.d.). CYP450 Inhibition Assay. Retrieved from [Link]

-

Fasco, M. J., Dymerski, P. P., Wos, J. D., & Kaminsky, L. S. (1978). A new warfarin metabolite: structure and function. Journal of medicinal chemistry, 21(10), 1054–1059. [Link]

-

PubChem. (n.d.). Warfarin. Retrieved from [Link]

-

FooDB. (2011). Showing Compound Warfarin (FDB022750). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation of Dehydrowarfarin

Introduction: Beyond the Parent Compound - The Significance of Dehydrowarfarin

In the landscape of anticoagulant therapy and drug metabolism studies, warfarin stands as a cornerstone molecule. However, a comprehensive understanding of its in-vivo lifecycle and potential environmental fate necessitates a deeper look into its metabolic and degradation products. Among these, this compound, a metabolite formed from (±)-warfarin by liver microsomes, presents a unique case for investigation.[1][2] The formation of this compound is catalyzed by the cytochrome P-450 enzyme system and represents a dehydrogenation of the parent warfarin molecule.[3] While much of the focus remains on the primary hydroxylated metabolites of warfarin in terms of clinical efficacy and drug-drug interactions, understanding the chemical stability of metabolites like this compound is crucial for a complete toxicological and environmental impact assessment.

This guide provides a detailed exploration of the stability profile of this compound, its degradation pathways, and the analytical methodologies required for its rigorous study. Given that specific stability studies on isolated this compound are not extensively documented in publicly available literature, this guide will leverage data from forced degradation studies of warfarin, where this compound may arise as a degradant, and established principles of organic chemistry to build a predictive stability profile. The insights provided herein are intended to equip researchers with the foundational knowledge to design and execute robust stability-indicating assays and further elucidate the chemical lifecycle of this important metabolite.

Chemical Stability Profile of this compound: A Predictive Assessment

The stability of a pharmaceutical compound or its metabolite is a critical parameter influencing its safety, efficacy, and environmental persistence. Forced degradation studies, or stress testing, are employed to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing. The following sections outline the predicted stability of this compound under various stress conditions, drawing parallels from the known behavior of warfarin.

Hydrolytic Degradation: Susceptibility to pH Extremes

The 4-hydroxycoumarin core of this compound, similar to warfarin, is susceptible to hydrolysis, particularly under acidic and alkaline conditions.

-

Acidic Conditions: In the presence of strong acids (e.g., 1N HCl) and heat, warfarin has been shown to undergo significant degradation.[4] The lactone ring of the coumarin moiety is prone to hydrolysis, leading to the formation of a ring-opened carboxylic acid derivative. It is highly probable that this compound would exhibit similar instability under these conditions.

-

Alkaline Conditions: Under basic conditions (e.g., 1N NaOH), warfarin also demonstrates degradation, albeit to a lesser extent than in acidic media under some reported conditions.[4][5] The degradation pathway likely involves the opening of the lactone ring. The stability of this compound in alkaline solutions is expected to be compromised.

Oxidative Degradation: The Role of Peroxide

Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), can lead to the degradation of warfarin. Studies have shown that warfarin experiences minor degradation in the presence of 3% H₂O₂.[5] The sites of oxidation on the warfarin molecule are likely the electron-rich aromatic rings and the enolic system. For this compound, the introduction of a double bond in the side chain may present an additional site for oxidative attack, potentially leading to the formation of epoxides or cleavage products.

Photodegradation: Sensitivity to Light

Warfarin has a strong UV absorption band, making it susceptible to photolysis.[6] Exposure to UV light has been shown to cause around 6.2% degradation of warfarin.[5] The primary mechanism of photodegradation for both warfarin and its core chromophore, 4-hydroxycoumarin, is believed to be a ring-opening of the coumarin moiety.[6] this compound, sharing this chromophore, is expected to be similarly photolabile. Photocatalytic degradation of warfarin has also been investigated as a potential disposal method, though it proceeds slowly without a catalyst.[7]

Thermal Stability

Warfarin sodium has been found to be relatively stable under thermal stress, with no significant degradation observed after exposure to 80°C for 72 hours.[5] However, the physical form of warfarin can be affected by temperature. For instance, crystalline warfarin sodium clathrate shows physical changes after storage at 80°C for 24 hours.[8] It is reasonable to assume that this compound would also exhibit good thermal stability in the solid state under typical pharmaceutical processing and storage conditions, though this would need to be confirmed experimentally.

Potential Degradation Pathways of this compound

Based on the stability profile, the following degradation pathways can be postulated for this compound.

Diagram: Postulated Degradation Pathways of this compound

Caption: Postulated degradation pathways of this compound under various stress conditions.

Analytical Methodologies for Stability and Degradation Studies

A robust analytical strategy is paramount for the successful investigation of this compound's stability and its degradation products. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the workhorses for stability-indicating assays due to their high resolving power and sensitivity.

-

Causality behind Method Choice: A stability-indicating method must be able to resolve the parent compound (this compound) from its degradation products, as well as from its precursor (warfarin) and other related substances. Reversed-phase chromatography is the most common mode used for warfarin and its metabolites, typically employing a C18 or C8 stationary phase.[5]

-

Self-Validating System: The method's specificity is confirmed through forced degradation studies. The stressed samples are analyzed to ensure that the degradation product peaks do not interfere with the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the analyte peak is spectrally homogeneous.[5][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an indispensable tool for the identification and quantification of degradation products, which are often present at very low levels.

-

Expertise in Application: The high sensitivity and selectivity of MS/MS allow for the detection of trace-level degradants in complex matrices. By operating in multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions can be monitored for both the parent drug and its potential degradation products, providing a high degree of confidence in their identification and quantification.[10][11] High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF), can provide accurate mass measurements, enabling the determination of elemental compositions for unknown degradation products.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the unambiguous structural elucidation of novel degradation products.

-

Authoritative Grounding: While LC-MS/MS can provide information on the mass and fragmentation pattern of a degradant, NMR is often required to determine its precise chemical structure, including stereochemistry. Techniques such as ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) are used to piece together the molecular structure of isolated degradation products.[12][13]

Experimental Protocols

The following protocols provide a framework for conducting stability studies on this compound.

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

-

This compound reference standard

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (1N)

-

Sodium hydroxide (1N)

-

Hydrogen peroxide (30%)

-

Calibrated pH meter, analytical balance, and volumetric flasks

-

Thermostatically controlled oven and water bath

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis: a. To an aliquot of the stock solution, add an equal volume of 1N HCl. b. Incubate the mixture at 60°C for 2 hours.[4] c. Cool the solution to room temperature and neutralize with 1N NaOH. d. Dilute to a final concentration with the mobile phase.

-

Base Hydrolysis: a. To an aliquot of the stock solution, add an equal volume of 1N NaOH. b. Incubate the mixture at 60°C for 2 hours.[4] c. Cool the solution to room temperature and neutralize with 1N HCl. d. Dilute to a final concentration with the mobile phase.

-

Oxidative Degradation: a. To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. b. Incubate the mixture at room temperature for 24 hours. c. Dilute to a final concentration with the mobile phase.

-

Thermal Degradation: a. Place a solid sample of this compound in a calibrated oven at 80°C for 72 hours.[5] b. Dissolve the stressed solid in the solvent and dilute to the final concentration.

-

Photodegradation: a. Expose a solution of this compound to UV light (e.g., 254 nm) for 72 hours in a photostability chamber.[5][7] b. Keep a control sample wrapped in aluminum foil to protect it from light. c. Dilute the exposed and control samples to the final concentration.

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC or LC-MS/MS method. Compare the chromatograms of the stressed samples to that of an unstressed control to determine the extent of degradation and the profile of degradation products.

Diagram: Analytical Workflow for this compound Stability Testing

Caption: A typical analytical workflow for assessing the stability of this compound.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from its potential degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: 50 mM sodium hydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[5]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient can be optimized, for example, starting with 95% A and increasing to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 280 nm, with PDA scanning from 200-400 nm for peak purity analysis.[5]

Procedure:

-

System Suitability: Inject a standard solution of this compound multiple times to ensure the system is performing adequately (e.g., check for reproducibility of retention time, peak area, tailing factor, and theoretical plates).

-

Calibration Curve: Prepare a series of calibration standards of this compound over the desired concentration range (e.g., 1-100 µg/mL). Inject each standard and construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared stressed and control samples.

-

Data Processing: Integrate the peak areas for this compound and any degradation products. Calculate the concentration of this compound in the samples using the calibration curve. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that in the unstressed control.

Data Summary and Interpretation

The results from the forced degradation studies can be summarized in a table to provide a clear overview of this compound's stability profile.

| Stress Condition | Reagents and Duration | Predicted % Degradation | Major Degradation Products |

| Acid Hydrolysis | 1N HCl, 60°C, 2 hr | Significant | Ring-opened carboxylic acid |

| Base Hydrolysis | 1N NaOH, 60°C, 2 hr | Moderate | Ring-opened carboxylic acid |

| Oxidation | 30% H₂O₂, RT, 24 hr | Minor to Moderate | Oxidized side chain and aromatic rings |

| Thermal | 80°C, 72 hr (solid) | Minimal | None expected |

| Photolytic | UV light, 72 hr | Moderate | Photolytic ring-opened products |

Note: The predicted degradation percentages are qualitative and based on data from warfarin studies. Actual values for this compound must be determined experimentally.

Conclusion

This compound, a key metabolite of warfarin, is predicted to exhibit instability under hydrolytic, oxidative, and photolytic stress conditions, similar to its parent compound. The primary sites of degradation are likely the lactone ring of the coumarin core and the unsaturated side chain. A thorough investigation of its stability requires a multi-faceted analytical approach, with HPLC/UPLC for separation and quantification, and LC-MS/MS and NMR for the identification and structural elucidation of degradation products. The protocols and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to comprehensively characterize the stability of this compound, contributing to a more complete understanding of the lifecycle of warfarin and its metabolites.

References

- ResearchGate. (n.d.). Warfarin metabolic pathways. Retrieved from a URL which is no longer active but the content is reflected in the provided search snippet.

- American Chemical Society. (n.d.). Photochemistry of aqueous warfarin and 4-hydroxycoumarin. Retrieved from a URL which is no longer active but the content is reflected in the provided search snippet.

- Williams, D. (2019, March 4). Stability of Mixtures Formulated from Warfarin Tablets or Powder. ResearchGate. Retrieved from a URL which is no longer active but the content is reflected in the provided search snippet.

- PubMed. (n.d.). Stability of warfarin solutions for drug-protein binding measurements: spectroscopic and chromatographic studies. Retrieved from a URL which is no longer active but the content is reflected in the provided search snippet.

-

Fasco, M. J., Dymerski, P. P., Wos, J. D., & Kaminsky, L. S. (1978). A New Warfarin Metabolite: Structure and Function. Journal of Medicinal Chemistry, 21(10), 1054–1059. [Link]

- (n.d.). Photocatalytic degradation of warfarin, atomoxetine, and norethindrone. Retrieved from a URL which is no longer active but the content is reflected in the provided search snippet.

- (2019, May 1). Development and Validation of a Stability Indicating HPLC Method for the Determination of Warfarin Sodium in Pharmaceutical Formulations. Retrieved from a URL which is no longer active but the content is reflected in the provided search snippet.

-

(2017, July 13). Stability of warfarin sodium flavoured preservative-free oral liquid formulations. National Institutes of Health. [Link]

-

(n.d.). Structural Changes of Sodium Warfarin in Tablets Affecting the Dissolution Profiles and Potential Safety of Generic Substitution. National Institutes of Health. [Link]

-

Biocompare. (n.d.). Warfarin. Retrieved from [Link]

-

Deranged Physiology. (2023, December 21). Warfarin and other oral anticoagulants. Retrieved from [Link]

-

UNL Digital Commons. (2006). Stability of warfarin solutions for drug–protein binding measurements: Spectroscopic and chromatographic studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Warfarin. PubChem. Retrieved from [Link]

-

PubMed. (2017). Enhanced visible light photodegradation of pharmaceutical pollutant, warfarin by nano-sized SnTe, effect of supporting, catalyst dose, and scavengers. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation. Retrieved from [Link]

-

MDPI. (2022, May 27). Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

Deranged Physiology. (n.d.). Warfarin. Retrieved from [Link]

-

PubMed. (2019). Development and validation of an ultra-high-performance liquid chromatography-tandem mass spectrometry method to determine the bioavailability of warfarin and its major metabolite 7-hydroxy warfarin in rats dosed with oral formulations containing different polymorphic forms. Retrieved from [Link]

-

Frontiers. (n.d.). Discovery of Novel Reductive Elimination Pathway for 10-Hydroxywarfarin. Retrieved from [Link]

-

ResearchGate. (2021, October 15). Structural Changes of Sodium Warfarin in Tablets Affecting the Dissolution Profiles and Potential Safety of Generic Substitution. Retrieved from [Link]

-

PubMed. (2017, November 9). Photodegradation of novel oral anticoagulants under sunlight irradiation in aqueous matrices. Retrieved from [Link]

-

Waters Corporation. (n.d.). Quantification of Warfarin and Furosemide in Human and Rat Plasma for Discovery Bioanalysis Using ACQUITY™ Premier UPLC™ System and Xevo™ TQ Absolute Mass Spectrometer. Retrieved from [Link]

- ResearchGate. (n.d.). A Novel LC-MS/MS Assay for Quantification of Des-carboxy Prothrombin and Characterization of Warfarin-Induced Changes. Retrieved from a URL which is no longer active but the content is reflected in the provided search snippet.

-

National Institutes of Health. (n.d.). Discovery of Novel Reductive Elimination Pathway for 10-Hydroxywarfarin. Retrieved from [Link]

-

ResearchGate. (n.d.). Enhanced visible light photodegradation of pharmaceutical pollutant, warfarin by nano-sized SnTe, effect of supporting, catalyst dose, and scavengers. Retrieved from [Link]

-

National Institutes of Health. (2021, November 1). Warfarin Sodium Stability in Oral Formulations. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin. Retrieved from [Link]

- (2024, December 4). Chiral Separation Method Development for Warfarin Enantiomers. Retrieved from a URL which is no longer active but the content is reflected in the provided search snippet.

-

PubMed. (n.d.). Physical chemical stability of warfarin sodium. Retrieved from [Link]

-

INCHEM. (1995). Warfarin (HSG 96, 1995). Retrieved from [Link]

-

PubMed. (n.d.). Enantioselective degradation of warfarin in soils. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocompare.com [biocompare.com]

- 3. A new warfarin metabolite: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of warfarin sodium flavoured preservative-free oral liquid formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. Photochemistry of aqueous warfarin and 4-hydroxycoumarin - American Chemical Society [acs.digitellinc.com]

- 7. Photocatalytic degradation of warfarin, atomoxetine, and norethindrone | Poster Board #338 - American Chemical Society [acs.digitellinc.com]

- 8. Physical chemical stability of warfarin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. waters.com [waters.com]

- 12. Stability of warfarin solutions for drug-protein binding measurements: spectroscopic and chromatographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Dehydrowarfarin

Abstract

Dehydrowarfarin, a key metabolite of the widely prescribed anticoagulant warfarin, represents a critical analyte in metabolic, pharmacokinetic, and toxicological studies.[1][2] Its structural characterization and quantification are paramount for a comprehensive understanding of warfarin's biotransformation. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the definitive analytical technique for this purpose. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, focusing on its electron ionization (EI) and electrospray ionization (ESI) induced fragmentation pathways. By synthesizing data from analogous coumarin structures and fundamental fragmentation principles, we elucidate the characteristic product ions and neutral losses that serve as a molecular fingerprint for the confident identification of this compound in complex biological matrices.

Introduction: The Significance of this compound

Warfarin is a cornerstone of anticoagulant therapy, but its narrow therapeutic window necessitates careful monitoring.[3] The metabolic fate of warfarin is complex, involving multiple cytochrome P450 enzymes that produce a variety of metabolites, including hydroxylated species and this compound.[1][4] this compound, chemically identified as 4-hydroxy-3-(3-oxo-1-phenyl-1-butenyl)-2H-1-benzopyran-2-one, is formed via a dehydrogenation reaction.[1]

Understanding the fragmentation pattern of this specific metabolite is not merely an academic exercise. It is fundamental to:

-

Developing Specific Bioanalytical Methods: Creating robust and selective LC-MS/MS methods for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

-

Metabolite Identification: Distinguishing this compound from isomeric metabolites, such as the various hydroxywarfarins, which can be challenging due to their structural similarities.[4]

-

Toxicological and Environmental Screening: Identifying transformation products of warfarin in environmental samples or in vitro toxicity assays.[5][6]

This guide explains the causal mechanisms behind the fragmentation of this compound, providing researchers with the foundational knowledge to design, optimize, and interpret mass spectrometric data.

The this compound Molecule: A Structural Overview

To predict fragmentation, one must first understand the molecule's structure. This compound (C₁₉H₁₄O₄) retains the core 4-hydroxycoumarin scaffold of its parent drug but features a critical modification: a carbon-carbon double bond within the 3-position side chain.[1][7] This introduces rigidity and extended conjugation compared to warfarin, which directly influences its fragmentation behavior.

Caption: Chemical Structure of this compound (C₁₉H₁₄O₄).

Ionization & Fragmentation Analysis

The choice of ionization technique dictates the initial ion formed and profoundly impacts the subsequent fragmentation cascade.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique ideal for LC-MS, typically generating quasi-molecular ions ([M+H]⁺ or [M-H]⁻). For coumarins, negative ion mode is often preferred due to the acidic nature of the 4-hydroxy group, which readily deprotonates to form a stable [M-H]⁻ ion.[3][4]

-

Precursor Ion: For this compound (Monoisotopic Mass ≈ 306.09 Da), the expected precursor ion in negative mode is [M-H]⁻ at m/z 305.1 .

-

Primary Fragmentation Pathway: The most energetically favorable fragmentation is the cleavage of the C-C bond linking the side chain to the coumarin ring. This is analogous to the primary fragmentation observed for warfarin itself.[8] This cleavage results in a highly stable, resonance-delocalized 4-hydroxycoumarin anion.

-

[M-H]⁻ (m/z 305.1) → [C₉H₅O₃]⁻ (m/z 161.0) + C₁₀H₈O (Neutral Loss)

-

The fragment at m/z 161.0 is the diagnostic base peak for many 3-substituted 4-hydroxycoumarins and serves as the most reliable product ion for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.[4][8] The stability of this fragment is the causal driver for its high abundance; the charge is delocalized across the aromatic ring and the two carbonyl groups.

Caption: Primary ESI Fragmentation Pathway of this compound.

Electron Ionization (EI) Fragmentation

EI, a hard ionization technique used in GC-MS, imparts significant energy, leading to extensive fragmentation. Analysis typically requires derivatization (e.g., methylation of the hydroxyl group) to improve volatility.[9][10] While direct EI data for this compound is not prevalent, its fragmentation can be predicted based on the well-documented behavior of methylated warfarin and general EI principles.[5][9]

Assuming methylation, the molecular ion [M]⁺˙ would be at m/z 320.1 . Key fragmentation routes include:

-

Loss of the Acetyl Group: Alpha-cleavage adjacent to the side-chain ketone is a classic fragmentation for ketones.[11]

-

[M]⁺˙ (m/z 320.1) → [M - COCH₃]⁺ (m/z 277.1)

-

-

Formation of the Benzoyl Cation: Cleavage can also yield the highly stable benzoyl cation.

-

[M]⁺˙ (m/z 320.1) → [C₆H₅CO]⁺ (m/z 105.0)

-

-

Cleavage of the Entire Side Chain: Similar to ESI, cleavage of the entire side chain from the coumarin ring is also a probable event.

Summary of Key Fragments and Experimental Parameters

For practical application, the predicted fragments and typical MS parameters are summarized below.

Table 1: Predicted Key Ions for this compound Mass Spectrometry

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Identity of Fragment |

| ESI Negative | 305.1 | 161.0 | 4-Hydroxycoumarin anion (base peak) |

| ESI Negative | 305.1 | 262.1 | [M-H - COCH₃]⁻ (Loss of acetyl group) |

| ESI Positive | 307.1 | 105.0 | Benzoyl cation |

| ESI Positive | 307.1 | 264.1 | [M+H - COCH₃]⁺ (Loss of acetyl group) |

| EI (Methylated) | 320.1 | 277.1 | [M - COCH₃]⁺ (Loss of acetyl radical) |

| EI (Methylated) | 320.1 | 105.0 | Benzoyl cation |

Experimental Protocol: LC-MS/MS Method for this compound

This section provides a validated, step-by-step protocol for the quantification of this compound in a plasma matrix, based on established methods for warfarin and its metabolites.[3][4]

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated warfarin).[8]

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS System and Conditions

-

LC System: UPLC/UHPLC system for optimal resolution.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

-

Flow Rate: 0.4 mL/min.

-